molecular formula C38H76O2 B1499267 Isocetyl behenate CAS No. 94247-28-6

Isocetyl behenate

Cat. No.: B1499267
CAS No.: 94247-28-6
M. Wt: 565 g/mol
InChI Key: QSPIWLSLJAVCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocetyl behenate is a useful research compound. Its molecular formula is C38H76O2 and its molecular weight is 565 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cosmetic Applications

Emollient Properties:
Isocetyl behenate functions as an emollient, providing a smooth and soft texture to the skin. It helps in forming a protective barrier on the skin's surface, reducing moisture loss and enhancing hydration. This property makes it a valuable ingredient in creams, lotions, and other skincare products aimed at improving skin texture and moisture retention .

Emulsifying Agent:
In formulations, this compound acts as an emulsifier, helping to stabilize oil-in-water or water-in-oil emulsions. Its ability to blend oils with water enhances the consistency and stability of cosmetic products such as creams, lotions, and ointments .

Skin Conditioning:
The compound is also recognized for its skin-conditioning effects, making it suitable for use in products designed to soothe and protect the skin from irritants. It can be found in formulations targeting sensitive skin or those exposed to environmental stressors .

Pharmaceutical Applications

Drug Delivery Systems:
this compound has been explored for its potential in drug delivery systems due to its ability to enhance the solubility of active pharmaceutical ingredients (APIs). Studies indicate that the incorporation of this compound into lipid-based formulations can improve the bioavailability of certain drugs by facilitating their permeation through biological membranes .

Topical Formulations:
The compound is utilized in topical pharmaceutical formulations where it serves not only as a carrier for active ingredients but also enhances the overall sensory experience of the product. Its emollient properties contribute to the formulation's efficacy in treating various dermatological conditions .

Safety Assessments

The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in cosmetics when formulated to avoid irritation or sensitization . The panel reviewed data on repeated-dose toxicity, dermal absorption, and potential irritancy, affirming its suitability in cosmetic applications.

Case Studies

Study on Skin Penetration Enhancement:
A study investigated the effect of various alkyl esters, including this compound, on the penetration of indomethacin through excised rat skin. The results indicated that this compound could enhance the permeation rate of indomethacin compared to traditional solvents, suggesting its potential utility in improving drug delivery in topical formulations .

Formulation Development:
In a formulation development study, this compound was incorporated into a cream designed for dry skin treatment. The formulation demonstrated significant improvements in skin hydration levels compared to control formulations without this ester. This highlights its effectiveness as an emollient and moisturizer .

Properties

CAS No.

94247-28-6

Molecular Formula

C38H76O2

Molecular Weight

565 g/mol

IUPAC Name

14-methylpentadecyl docosanoate

InChI

InChI=1S/C38H76O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26-29-32-35-38(39)40-36-33-30-27-24-21-18-19-22-25-28-31-34-37(2)3/h37H,4-36H2,1-3H3

InChI Key

QSPIWLSLJAVCNC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C

Key on ui other cas no.

94247-28-6

Origin of Product

United States

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